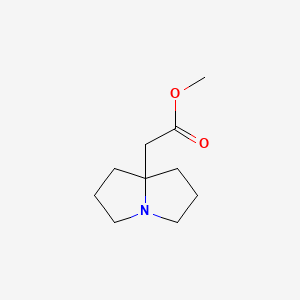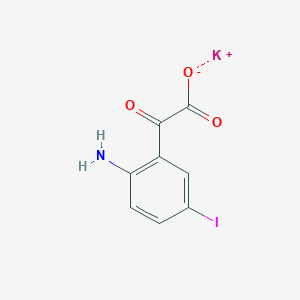
Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a keto group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate typically involves the reaction of 2-amino-5-iodophenylmethanol with potassium hydroxide in the presence of an oxidizing agent. The reaction conditions often include a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes rigorous purification steps to remove any impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes through its functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-iodophenylmethanol
- 2-Amino-5-iodophenylacetic acid
- 2-Amino-5-iodophenylketone
Uniqueness
Potassium 2-(2-amino-5-iodophenyl)-2-oxoacetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its iodine atom and keto group make it particularly versatile compared to similar compounds .
Properties
Molecular Formula |
C8H5IKNO3 |
|---|---|
Molecular Weight |
329.13 g/mol |
IUPAC Name |
potassium;2-(2-amino-5-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C8H6INO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1 |
InChI Key |
PCGJAGJPLZJEFR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






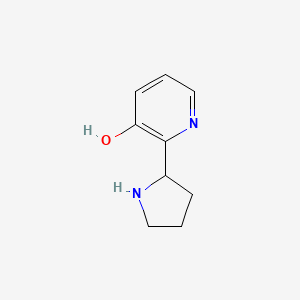

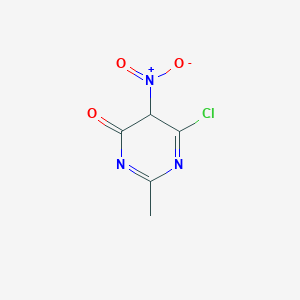
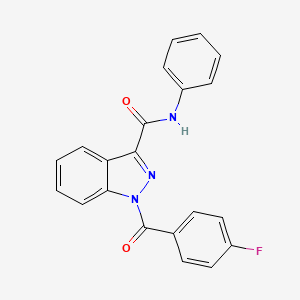
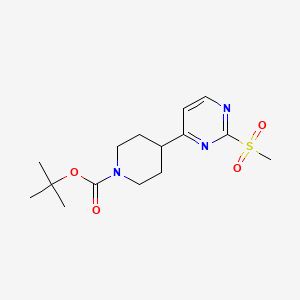
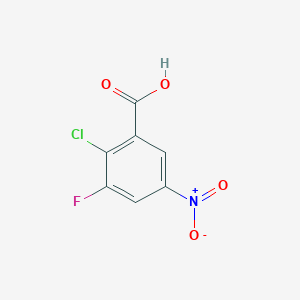

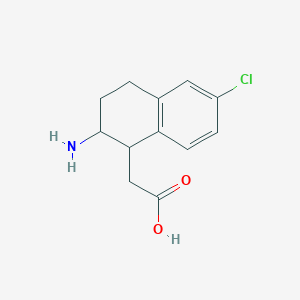
![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12337326.png)
